molecular formula C9H7F3O4 B14001505 Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

Cat. No.: B14001505
M. Wt: 236.14 g/mol
InChI Key: BEGUQQVGYREBJN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, featuring a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-hydroxy-5-(trifluoromethoxy)benzoic acid is coupled with a methyl ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-5-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is largely dependent on its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.

    Methyl 3-fluoro-4-(trifluoromethoxy)benzoate:

Uniqueness

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4,13H,1H3

InChI Key

BEGUQQVGYREBJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)O

Origin of Product

United States

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